
4-(Thiophen-2-yl)but-3-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Thiophen-2-yl)but-3-yn-2-one is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)but-3-yn-2-one typically involves the use of thiophene derivatives and alkynes. One common method is the condensation reaction between thiophene-2-carbaldehyde and propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Thiophen-2-yl)but-3-yn-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the thiophene ring, leading to a wide range of derivatives .
Applications De Recherche Scientifique
4-(Thiophen-2-yl)but-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-(Thiophen-2-yl)but-3-yn-2-one and its derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, some derivatives may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Thiophen-2-yl)but-3-yn-1-ol: This compound is similar in structure but contains a hydroxyl group instead of a ketone.
Thiophene-2-carbaldehyde: A precursor in the synthesis of 4-(Thiophen-2-yl)but-3-yn-2-one.
Thiophene-2-acetic acid: Another thiophene derivative with different functional groups.
Uniqueness
This compound is unique due to its combination of a thiophene ring and an alkyne group, which provides a versatile platform for further chemical modifications.
Propriétés
Numéro CAS |
36710-95-9 |
|---|---|
Formule moléculaire |
C8H6OS |
Poids moléculaire |
150.20 g/mol |
Nom IUPAC |
4-thiophen-2-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H6OS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6H,1H3 |
Clé InChI |
SBISKAWOKYACGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C#CC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






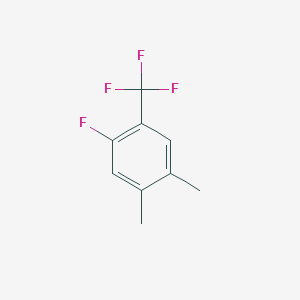
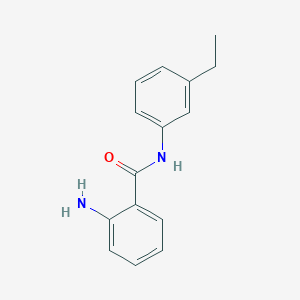

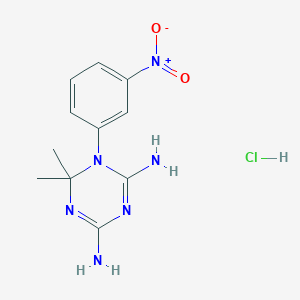
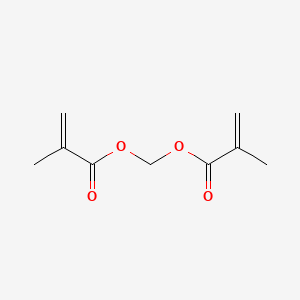
![1,3-Bis[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14137387.png)
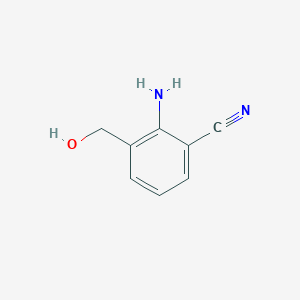
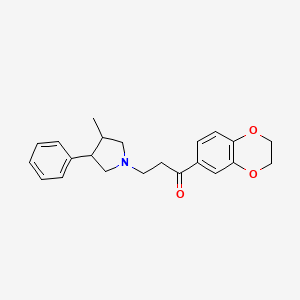
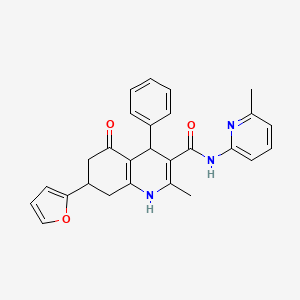
![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)
